molecular formula C13H13N3O4 B3488737 3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B3488737
M. Wt: 275.26 g/mol
InChI Key: IKGLZSACGOBCAY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of Substituents: The methyl and nitrophenyl groups can be introduced through substitution reactions using reagents like methyl iodide and nitrobenzene derivatives.

    Amidation: The carboxamide group can be formed through the reaction of the oxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for drug development, particularly for its potential anti-inflammatory or antimicrobial properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide would depend on its specific interactions with biological targets. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to undergo redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,2-oxazole-5-carboxamide: Another oxazole derivative with similar structural features.

    3,5-Dimethyl-4-nitro-1,2-oxazole: A compound with a similar nitrophenyl group but lacking the carboxamide functionality.

Uniqueness

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide is unique due to the combination of its oxazole ring, nitrophenyl group, and carboxamide functionality. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-7-10(5-4-6-11(7)16(18)19)14-13(17)12-8(2)15-20-9(12)3/h4-6H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGLZSACGOBCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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